molecular formula C6H5BrClNO3S2 B173106 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide CAS No. 160982-11-6

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B173106
CAS No.: 160982-11-6
M. Wt: 318.6 g/mol
InChI Key: OZESFFKYLOCAOV-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The introduction of a bromoacetyl group into the thiophene ring is achieved through bromination. This step involves the reaction of thiophene with bromoacetyl bromide in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions.

    Chlorination: The chlorination of the thiophene ring is carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the thiophene ring.

    Sulfonamidation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the chlorothiophene derivative with a sulfonamide reagent, such as sulfonamide chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the ring.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., dimethylformamide) under mild heating conditions.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or amino derivatives.

    Electrophilic Substitution: Formation of halogenated or nitrated thiophene derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoacetyl)-2H-chromen-2-one: A coumarin derivative with similar bromoacetyl functionality, used in the synthesis of heterocyclic compounds.

    5-Bromo-2-chlorothiophene: A simpler thiophene derivative with bromine and chlorine substituents, used in organic synthesis.

    Sulfanilamide: A sulfonamide compound with antibacterial properties, used as a precursor for various sulfa drugs.

Uniqueness

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of bromoacetyl, chlorothiophene, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZESFFKYLOCAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430974
Record name 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-11-6
Record name 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro
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Synthesis routes and methods

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer, a thermometer, and a 1-L addition funnel was charged with 3-acetyl-5-chloro-2-thiophenesulfonamide (3, 1.087 kg, 4.55 mol) and ethyl acetate (22L). The pale yellow suspension was cooled to 1° C. over 45 minutes using an ice-water bath, and 90% pyridinium bromide perbromide (1.305 kg, 3.67 mol) was added in one portion. Sulfuric acid (544 mL) was added via the addition funnel over 10 minutes causing the temperature to rise to 5° C. The reaction mixture was stirred for 1 hour, after which TLC analysis indicated complete reaction. Thirty minutes later, water (5L) was added and the mixture was stirred for 5 minutes before the phases were split. The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash was 3 (4×5L required), dried over sodium sulfate (1 kg), filtered, and stripped of solvent by rotary evaporation. The residue was triturated with methylene chloride (2L) and chilled for 15 minutes before the solid was collected by filtration, washed with cold methylene chloride (2L), and dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4: mp 147°-148° C.; IR (KBr) 3381, 3263, 3093, 1694, 1532, 1403, 1336, 1163, 1102 cm-1 ; 1H NMR (acetone-d6) δ 7.76 (s, 1H), 7.11 (br, 2H), 4.76 (s, 2H); Analysis for C6H5BrClNO3S2 : Calcd: C, 22.62; H, 1.58; N, 4.40; S, 20.13. Found: C, 22.66; H, 1.60; N, 4.35; S, 20.12.
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pyridinium bromide perbromide
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Q & A

Q1: What is the significance of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in pharmaceutical chemistry?

A1: this compound serves as a crucial starting material in the synthesis of Brinzolamide []. This compound undergoes a multi-step synthetic pathway that includes reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination to yield Brinzolamide. This synthetic route, as described in the research paper, achieves a total yield of 23% for the (S)-isomer of Brinzolamide [].

Q2: How is the purity and identity of synthesized this compound confirmed?

A2: The research utilizes prominent analytical techniques to ascertain both the structure and purity of the synthesized this compound. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a detailed analysis of the hydrogen atom arrangement within the molecule, offering crucial information about its structure []. Additionally, Mass Spectrometry (MS) is employed to determine the exact mass-to-charge ratio of the compound's ions, further confirming its identity and purity []. These methods are fundamental in organic chemistry for structural elucidation and quality control of synthesized compounds.

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